molecular formula C33H37ClN2O10S B12726881 (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate CAS No. 93665-39-5

(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate

Cat. No.: B12726881
CAS No.: 93665-39-5
M. Wt: 689.2 g/mol
InChI Key: SYDIDGOLZOWFPO-RYVBWFFVSA-N
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Description

(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate typically involves multiple steps. The initial step often includes the preparation of the benzocbenzothiepin core, followed by the introduction of the piperazine moiety. The final step involves the esterification of the compound with (Z)-but-2-enedioic acid. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be used in studies related to its interaction with biological molecules. Its structure allows for binding studies with proteins, nucleic acids, and other biomolecules, providing insights into its potential biological activity.

Medicine

In medicine, (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound may be used in the development of new materials, catalysts, or other industrial applications. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate shares similarities with other compounds containing benzocbenzothiepin and piperazine moieties.
  • Compounds like chlorpromazine and thioridazine also contain similar structural elements and may exhibit related biological activities.

Uniqueness

What sets (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate apart is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

93665-39-5

Molecular Formula

C33H37ClN2O10S

Molecular Weight

689.2 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate

InChI

InChI=1S/C25H29ClN2O2S.2C4H4O4/c1-19(29)30-16-15-28-13-11-27(12-14-28)10-4-7-23-22-6-3-2-5-20(22)18-31-25-9-8-21(26)17-24(23)25;2*5-3(6)1-2-4(7)8/h2-3,5-9,17H,4,10-16,18H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b23-7-;2*2-1-

InChI Key

SYDIDGOLZOWFPO-RYVBWFFVSA-N

Isomeric SMILES

CC(=O)OCCN1CCN(CC1)CC/C=C/2\C3=C(SCC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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